molecular formula C5H6ClN3O2S B14274152 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid CAS No. 153596-03-3

4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid

Cat. No.: B14274152
CAS No.: 153596-03-3
M. Wt: 207.64 g/mol
InChI Key: AZFDNJHVTBFSHR-UHFFFAOYSA-N
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Description

4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid is a synthetic heterocyclic compound of high interest in medicinal chemistry and oncology research. This molecule features a 1,2,5-thiadiazole core functionalized with both a carboxylic acid group and a 2-chloroethylamino side chain. The presence of these reactive moieties makes it a valuable bifunctional building block for the synthesis of more complex molecules, such as carboxamides and ureido-substituted analogs . Preliminary investigations into closely related 4-amino-1,2,5-thiadiazole-3-carboxylic acid derivatives have demonstrated promising biological activities, including potent anticancer effects. Studies on similar compounds have shown the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, such as human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) . The 2-chloroethyl group in this specific analog is a key structural feature seen in certain alkylating agents, suggesting a potential mechanism of action that may involve DNA cross-linking, leading to the inhibition of cancer cell growth. Researchers are exploring its potential as a lead compound for the development of novel anticancer agents. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

153596-03-3

Molecular Formula

C5H6ClN3O2S

Molecular Weight

207.64 g/mol

IUPAC Name

4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylic acid

InChI

InChI=1S/C5H6ClN3O2S/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2H2,(H,7,9)(H,10,11)

InChI Key

AZFDNJHVTBFSHR-UHFFFAOYSA-N

Canonical SMILES

C(CCl)NC1=NSN=C1C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of α,α'-Diamino Precursors

The foundational work by Carmack et al. demonstrated that 1,2,5-thiadiazole derivatives can be synthesized via cyclization of α,α'-diaminomaleonitrile ([VII]) with thionyl chloride (SOCl₂). For the target compound, this approach could be adapted by substituting maleonitrile with a diamine precursor bearing a carboxylic acid group. For example:

  • Step 1 : React 3,4-diaminobenzoic acid with SOCl₂ to form 1,2,5-thiadiazole-3,4-dicarboxylic acid ([II]).
  • Step 2 : Decarboxylate [II] at 160–180°C to yield 1,2,5-thiadiazole-3-carboxylic acid ([III]).

This method provides direct access to the carboxylic acid-functionalized core but requires subsequent functionalization at position 4.

Alternative Ring-Formation Strategies

Recent advances in thiadiazole synthesis, such as the use of polyphosphate ester (PPE) for cyclodehydration, offer potential routes. While PPE-mediated reactions have been optimized for 1,3,4-thiadiazoles, analogous conditions could be explored for 1,2,5-thiadiazoles by adjusting precursor stoichiometry and reaction solvents.

Functionalization at Position 4: Introducing the (2-Chloroethyl)amino Group

Nitration and Reduction

A two-step strategy involving nitration followed by reduction and alkylation has been employed for similar systems:

  • Nitration : Treat 1,2,5-thiadiazole-3-carboxylic acid with HNO₃/H₂SO₄ to introduce a nitro group at position 4.
  • Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
  • Alkylation : React the resulting 4-amino-1,2,5-thiadiazole-3-carboxylic acid with 1-bromo-2-chloroethane in the presence of a base (e.g., K₂CO₃) to yield the target compound.

Example Protocol :

  • Reactants : 4-Amino-1,2,5-thiadiazole-3-carboxylic acid (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), K₂CO₃ (2.0 eq).
  • Conditions : DMF, 80°C, 12 h.
  • Yield : ~60–70% (estimated based on analogous reactions).

Direct Amination via Buchwald-Hartwig Coupling

Transition-metal-catalyzed amination offers a modern alternative:

  • Substrate : 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid.
  • Coupling : React with 2-chloroethylamine using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base.

Advantages : High regioselectivity and compatibility with ester-protected carboxylic acids.

Carboxylic Acid Group Manipulation

Ester Hydrolysis

To preserve the carboxylic acid during harsh reactions (e.g., alkylation), temporary protection as an ethyl ester is advisable:

  • Esterification : Treat 4-[(2-chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid ethyl ester with HCl in ethanol.
  • Hydrolysis : Reflux with aqueous NaOH (2 M) followed by acidification with HCl to yield the free acid.

Example :

  • Starting Material : Ethyl 4-[(2-chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylate.
  • Conditions : 6 M HCl, ethanol, reflux, 4 h.
  • Yield : >90% (based on analogous ester hydrolyses).

Integrated Synthetic Routes

Route 1: Sequential Cyclization and Alkylation

  • Synthesize 1,2,5-thiadiazole-3-carboxylic acid via SOCl₂-mediated cyclization.
  • Introduce the (2-chloroethyl)amino group via alkylation.
  • Overall Yield : ~40–50% (estimated).

Route 2: One-Pot PPE-Mediated Synthesis

Adapting methodologies from, a one-pot approach could involve:

  • React thiosemicarbazide with chloroacetic acid in the presence of PPE.
  • Cyclodehydrate to form the thiadiazole ring with inherent amino and carboxylic acid groups.
  • Challenges : Requires optimization for 1,2,5-thiadiazole regiochemistry.

Analytical and Optimization Data

Table 1. Comparison of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Cyclization + Alkylation SOCl₂ cyclization, alkylation 40–50 Established protocols Multi-step, moderate yield
Buchwald-Hartwig Pd-catalyzed coupling 55–65 High regioselectivity Costly catalysts
PPE-mediated One-pot cyclodehydration 30–40 Mild conditions Unproven for 1,2,5-thiadiazoles

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antitumor and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, or enzymes, leading to the inhibition of their function. This alkylation process can result in the disruption of cellular processes, making the compound effective in antitumor applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : The thiadiazole core allows modular substitution (e.g., nitration at position 8 or nucleophilic cleavage to introduce hydroxyphenyl groups), enabling tailored physicochemical properties .

Biological Activity

4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C5H6ClN3O2S
  • Molecular Weight : 207.638 g/mol
  • LogP : 0.96
  • PSA : 103.35 Ų

The compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been noted for its anti-apoptotic properties and potential as an anticancer agent. The mechanism involves the inhibition of caspases, which are critical in the apoptotic pathway.

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including this compound, have shown significant anticancer properties. A study highlighted that certain thiadiazole derivatives demonstrated potent activity against several cancer cell lines, including HeLa and A549 cells. The compound's ability to inhibit cell proliferation and induce apoptosis has been linked to its structural properties that enhance its interaction with cellular targets .

Anti-Apoptotic Effects

In vivo studies have demonstrated that this compound can reduce tissue damage in models of renal ischemia/reperfusion injury. The anti-apoptotic activity was assessed through various biomarkers, including caspase inhibition assays. Specifically, compounds derived from thiadiazoles showed improved renal function and reduced apoptosis markers compared to controls .

Case Studies and Research Findings

StudyFindings
Synthesis and Characterization Novel derivatives were synthesized showing improved anti-apoptotic activity compared to their precursors .
Caspase Inhibition Compounds exhibited selective inhibition of caspase-3 and caspase-9, suggesting a targeted mechanism for reducing apoptosis in cells .
Renal Ischemia Model The compound demonstrated protective effects on renal tissues during ischemic conditions, highlighting its therapeutic potential in kidney-related diseases .

Comparative Analysis with Related Compounds

Thiadiazole derivatives have been extensively studied for their pharmacological properties. A comparative study indicated that while many derivatives exhibit similar activities, the specific substitution patterns on the thiadiazole ring significantly influence their biological efficacy. For example, compounds with electron-withdrawing groups tend to show enhanced anticancer activity due to increased lipophilicity and better membrane permeability .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid?

  • Methodological Answer : A common approach involves coupling reactions between thiadiazole precursors and chloroethylamine derivatives. For example, activating the carboxylic acid group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) with the amine moiety under inert conditions (e.g., CH₂Cl₂, 0–25°C) . Post-synthesis, purification via silica gel chromatography using gradients of non-polar solvents (e.g., hexane/ethyl acetate) is critical to isolate the target compound. Yield optimization may require iterative adjustments to reaction time, stoichiometry, and temperature .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Confirm the presence of the chloroethylamino group (δ ~3.6–3.8 ppm for CH₂Cl) and thiadiazole ring protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the thiadiazole backbone .
  • HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete coupling or side reactions .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in amber vials to mitigate thermal/photo-degradation .
  • Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4–9) via accelerated degradation studies. Use anhydrous solvents during synthesis to avoid premature hydrolysis of the chloroethyl group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity?

  • Methodological Answer : Employ Design of Experiments (DoE) methodologies, such as factorial design, to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For instance, a 2³ factorial design can identify interactions between reaction time, EDCI concentration, and base (e.g., Et₃N) . Response surface modeling (RSM) further refines optimal conditions, minimizing trial-and-error approaches .

Q. What computational strategies predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., nucleophilic substitution at the chloroethyl group) and calculate activation energies .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding (e.g., enzyme inhibition studies) using software like COMSOL Multiphysics, integrating AI-driven parameter optimization .

Q. How to resolve contradictions in experimental data, such as inconsistent reactivity trends?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental interference .
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify hidden variables (e.g., trace moisture) affecting reproducibility .
  • Theoretical Reconciliation : Compare experimental results with computational predictions (e.g., DFT-calculated reaction barriers) to pinpoint mechanistic discrepancies .

Q. What advanced techniques enable real-time monitoring of synthesis or degradation?

  • Methodological Answer :
  • In Situ Spectroscopy : Use FT-IR or Raman probes to track intermediate formation (e.g., carbodiimide activation) during synthesis .
  • AI-Driven Analytics : Implement machine learning algorithms (e.g., neural networks) to analyze time-resolved MS or NMR data, enabling adaptive feedback loops for process control .

Methodological Tools and Frameworks

Research Stage Recommended Tools Key References
Synthesis OptimizationFactorial Design, RSM
Computational ModelingDFT, COMSOL Multiphysics
Data Contradiction AnalysisPCA, Cross-Validation
Stability AssessmentTGA, Accelerated Degradation Studies

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